
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxy-3,5-diiodophenyl)lactate is the conjugate base of 3-(4-hydroxy-3,5-diiodophenyl)lactic acid; major species at pH 7.3. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxy-3,5-diiodophenyl)lactic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
- 3-(3,5-Diiodo-4-hydroxyphenyl)lactate and related compounds play a role in the synthesis of various chemical compounds. For example, 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford arylated benzolactones, involving carbon-carbon bond cleavage and formation (Matsuda, Murakami, & Shigeno, 2008).
Biochemical Analysis
- In biochemical analysis, compounds like 4-hydroxyphenyl lactic acid, a structurally related compound to this compound, have been used for the determination of specific metabolites in human urine, aiding in the detection of potential biomarkers for conditions like cancer (Yang, Liu, & Wan, 2017).
Environmental Remediation
- Related compounds such as 3,5-Diiodo-4-hydroxybenzonitrile have been studied for their environmental remediation applications, particularly in the dehalogenation processes by specific microorganisms (Cupples, Sanford, & Sims, 2005).
Pharmaceutical Research
- While specific applications of this compound in pharmaceutical research are not explicitly detailed in the provided papers, structurally similar compounds have been explored in various therapeutic contexts, like the study of 3,5-Dihydroxybenzoic Acid as an agonist for hydroxycarboxylic acid receptors, potentially offering therapeutic benefits (Liu et al., 2012).
Eigenschaften
Molekularformel |
C9H6I2O4-2 |
|---|---|
Molekulargewicht |
431.95 g/mol |
IUPAC-Name |
3-(3,5-diiodo-4-oxidophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H8I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)/p-2 |
InChI-Schlüssel |
ZPJHINFPRQWKIH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1I)[O-])I)CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



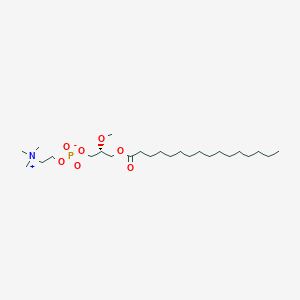
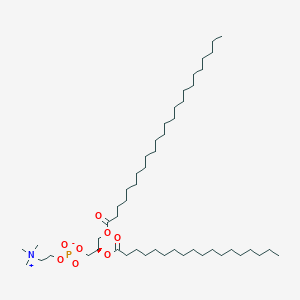
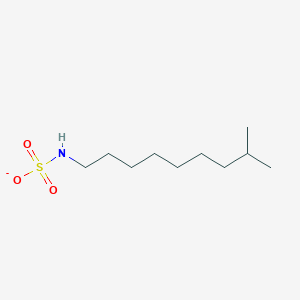
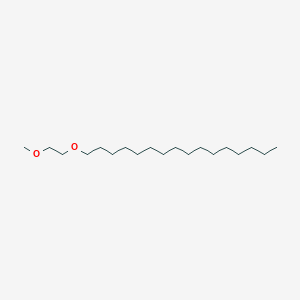




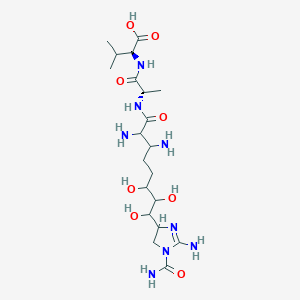
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)



